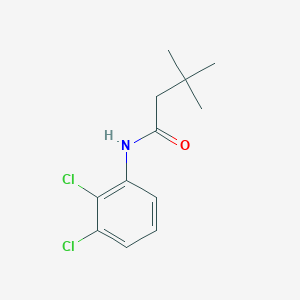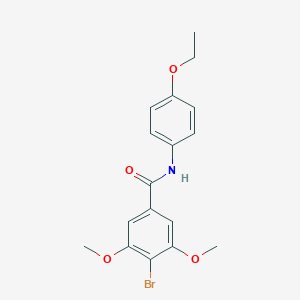
N-(2,3-dichlorophenyl)-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-3,3-dimethylbutanamide, commonly known as DDC or Dichlorvos, is a widely used organophosphate insecticide. It is a colorless liquid with a strong odor and is highly toxic to insects and mammals. The chemical has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.
作用機序
DDC acts as an acetylcholinesterase inhibitor, which leads to the accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system, leading to paralysis and death of the insect. The mechanism of action of DDC has been extensively studied, and various studies have been conducted to understand the molecular basis of its activity.
Biochemical and Physiological Effects:
DDC has been shown to have a range of biochemical and physiological effects on insects and mammals. It has been shown to affect the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carboxylesterase. DDC has also been shown to affect the levels of neurotransmitters in the brain, including acetylcholine, dopamine, and serotonin.
実験室実験の利点と制限
DDC has several advantages as an insecticide for use in laboratory experiments. It is highly effective at low concentrations and has a relatively short half-life, which allows for precise control of exposure. However, DDC has several limitations, including its high toxicity to mammals, which can make it difficult to work with in laboratory settings.
将来の方向性
There are several future directions for research on DDC. One area of research is the development of new synthesis methods to improve the yield and purity of the product. Another area of research is the development of new insecticides based on the molecular structure of DDC. Finally, further research is needed to understand the long-term effects of DDC exposure on human health and the environment.
Conclusion:
In conclusion, DDC is a widely used organophosphate insecticide that has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects. It has several advantages as an insecticide for use in laboratory experiments but also has several limitations. There are several future directions for research on DDC, including the development of new synthesis methods and the development of new insecticides based on its molecular structure.
合成法
DDC is synthesized by the reaction of 2,3-dichlorophenol with 3,3-dimethylbutanoyl chloride in the presence of a base. The reaction yields DDC as a colorless liquid with a boiling point of 90-92°C. The synthesis of DDC has been extensively studied, and various modifications have been made to improve the yield and purity of the product.
科学的研究の応用
DDC has been widely used in scientific research for its insecticidal properties. It has been used to study the effects of organophosphate insecticides on insects and mammals. DDC has also been used as a model compound to study the metabolism and toxicity of organophosphate insecticides in the body.
特性
分子式 |
C12H15Cl2NO |
|---|---|
分子量 |
260.16 g/mol |
IUPAC名 |
N-(2,3-dichlorophenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C12H15Cl2NO/c1-12(2,3)7-10(16)15-9-6-4-5-8(13)11(9)14/h4-6H,7H2,1-3H3,(H,15,16) |
InChIキー |
FLWNKCQOFCLIRS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1=C(C(=CC=C1)Cl)Cl |
正規SMILES |
CC(C)(C)CC(=O)NC1=C(C(=CC=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)


![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)
![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)






![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)

![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)
